molecular formula C7H8ClNO B1349710 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone CAS No. 23694-02-2

2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone

Cat. No. B1349710
CAS RN: 23694-02-2
M. Wt: 157.6 g/mol
InChI Key: XOKIPANBKVPEEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives is often achieved through multi-component coupling reactions. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . This method could potentially be adapted for the synthesis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone, although the specific details of such a synthesis are not provided in the papers at hand.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is commonly investigated using spectroscopic techniques such as NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Computational studies, including density functional theory (DFT), are also employed to predict spectral and geometrical data, which often show high correlation with experimental data . These methods would be applicable for analyzing the molecular structure of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone.

Chemical Reactions Analysis

The reactivity of pyrrole derivatives can be inferred from molecular docking studies and electrostatic potential analyses. For example, certain pyrrole derivatives show potential inhibitory activity against specific proteins, indicating that they could participate in biochemically relevant interactions . The electrostatic potential surfaces can also reveal sites for electrophilic and nucleophilic attacks . These insights could be relevant to understanding the chemical reactions involving 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as their corrosion inhibition efficiency, can be studied through electrochemical methods . Additionally, theoretical calculations can provide information on properties like ionization potential, electron affinity, and global chemical hardness . For 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone, similar studies would be necessary to comprehensively analyze its properties.

Case Studies

While the provided papers do not mention case studies directly related to 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone, they do offer insights into the broader context of pyrrole derivatives' applications. For instance, the corrosion inhibition study and the molecular docking study serve as case studies demonstrating the practical applications of pyrrole derivatives in materials science and pharmaceuticals, respectively.

Scientific Research Applications

1. Catalytic Protodeboronation of Pinacol Boronic Esters

  • Application Summary: This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters. It’s a valuable transformation in organic synthesis .
  • Results: The research led to the development of a new protocol for formal anti-Markovnikov alkene hydromethylation .

2. Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives

  • Application Summary: This study investigates the crystal and molecular structure of three derivatives of carbonyl 2-substituted pyrroles, including 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one .
  • Methods of Application: The structures were determined by single crystal X-ray diffraction .
  • Results: The research found that despite the similar structures of the investigated compounds, the hydrogen bonds formed in their crystal structures adopt different H-bond motifs .

3. Synthesis and Biological Evaluation of 2-(2-methyl-1H-pyrrol

  • Application Summary: This research involves the synthesis and biological evaluation of 2-(2-methyl-1H-pyrrol .
  • Results: The research found that the target compound binds more easily to the enzyme than acarbose does .

4. Functionalizing Deboronation of Alkyl Boronic Esters

  • Application Summary: This research involves the functionalizing deboronation of alkyl boronic esters .
  • Results: The research led to the development of a new protocol for formal anti-Markovnikov alkene hydromethylation .

5. Reinvestigating the Synthesis of Key Intermediates

  • Application Summary: This research involves the reinvestigation of the synthesis of key intermediates .
  • Results: The research found that the higher yield of the chlorination of III by POCl3 (70%) has been achieved after 6 h at 100 °C .

6. Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives

  • Application Summary: This study investigates the crystal and molecular structure of three derivatives of carbonyl 2-substituted pyrroles, including 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one .
  • Methods of Application: The structures were determined by single crystal X-ray diffraction .
  • Results: The research found that despite the similar structures of the investigated compounds, the hydrogen bonds formed in their crystal structures adopt different H-bond motifs .

Safety And Hazards

The safety and hazards of “2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone” are not well documented.


Future Directions

properties

IUPAC Name

2-chloro-1-(1-methylpyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-9-4-2-3-6(9)7(10)5-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKIPANBKVPEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368849
Record name 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone

CAS RN

23694-02-2
Record name 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 15 g (0.186 mole) N-methylpyrrole and 19.2 mL (0.186 mole) chloroacetyl chloride in 600 mL dry THF was heated under reflux overnight with a nitrogen stream bubbling through the reaction mixture. After cooling, the organics were washed with water, 1N NaOH, water, brine and dried (MgSO4). Evaporation of the solvent gave 31.2 g of a green solid: mp (decomp.) 280° C.; NMR 300 MHz (CDCl3) d 7.05 (d, 1H); 6.95 (s, 1H); 6.2 (m, 1H); 4.5 (s, 2H); 3.9 (s, 3H).
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15 g
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19.2 mL
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600 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Prebil, S Stavber - Advanced Synthesis & Catalysis, 2014 - Wiley Online Library
The novel reaction system air/ammonium nitrate/iodine/hydrochloric acid [air/NH 4 NO 3(cat.) /I 2(cat.) /HCl] is introduced as a simple, safe, cheap, efficient and regioselective mediator …
Number of citations: 28 onlinelibrary.wiley.com
S Zhang, C Feng, J Cai, J Chen… - Journal of Chemical …, 2013 - journals.sagepub.com
A highly efficient procedure for preparing 2-acylpyrroles and its derivatives is described. The products were obtained through regioselective Friedel–Crafts reactions of pyrroles and its …
Number of citations: 7 journals.sagepub.com

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